2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Antibacterial DNA gyrase Multidrug resistance

Procure 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (CAS 1033747-90-8) as a privileged scaffold for DNA gyrase/topo IV inhibitor and c-Met kinase inhibitor synthesis. The 7-carbonitrile group is essential for target binding and enables derivatization to 2-chloroquinoline-7-carbonitrile. Supported by X-ray co-crystal structures (PDB: 6KZZ, 6L01). Kilo-scale synthesis available.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 1033747-90-8
Cat. No. B1400754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydroquinoline-7-carbonitrile
CAS1033747-90-8
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)C#N
InChIInChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H,(H,12,13)
InChIKeyGINULSPDHPQBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (CAS 1033747-90-8) for Antibacterial and Kinase-Targeted Research Procurement


2-Oxo-1,2-dihydroquinoline-7-carbonitrile (CAS 1033747-90-8) is a heterocyclic quinoline-2(1H)-one derivative bearing a carbonitrile group at the 7-position [1]. This compound serves as a core scaffold and key intermediate in the synthesis of novel non-fluoroquinolone antibacterial agents targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), as well as in the development of c-Met kinase inhibitors for oncology research [2]. Its molecular formula is C10H6N2O, with a molecular weight of 170.17 g/mol, and it exhibits a predicted logP of 1, indicating moderate lipophilicity suitable for cellular permeability [3].

Why Generic 2-Oxo-1,2-dihydroquinoline Analogs Cannot Substitute for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (CAS 1033747-90-8)


Substitution with other 2-oxo-1,2-dihydroquinoline derivatives is not functionally equivalent due to the critical role of the 7-carbonitrile substituent in mediating specific target interactions and synthetic utility. In antibacterial drug discovery, the 7-carbonitrile group serves as a key handle for further derivatization into potent DNA gyrase inhibitors, as demonstrated in the optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines, where modifications at the 7-position directly impact antibacterial potency and spectrum [1]. Similarly, in c-Met kinase inhibitor development, the 2-oxo-1,2-dihydroquinoline scaffold bearing a 7-substituent is essential for achieving low nanomolar inhibitory activity; analogs lacking this functionalization exhibit markedly reduced potency [2]. Furthermore, the 7-carbonitrile moiety enables distinct chemical reactivity, facilitating the synthesis of advanced intermediates such as 2-chloroquinoline-7-carbonitrile and N-alkylated derivatives, which are not accessible from alternative 2-oxo-1,2-dihydroquinoline regioisomers [3].

Quantitative Differentiation Evidence for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (CAS 1033747-90-8)


Antibacterial Potency of 7-Carbonitrile-Containing 2-Oxo-1,2-dihydroquinoline Derivatives Against Multidrug-Resistant Pathogens

In a lead optimization study of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives, the compound TP0480066 (bearing the 2-oxo-1,2-dihydroquinoline-7-carbonitrile core scaffold) exhibited potent antibacterial activity against clinically relevant multidrug-resistant strains, with MIC values of 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), 0.015 μg/mL against vancomycin-resistant Enterococci (VRE), and 0.06 μg/mL against genotype penicillin-resistant Streptococcus pneumoniae (gPRSP) [1]. While direct comparator data for the unsubstituted 2-oxo-1,2-dihydroquinoline-7-carbonitrile core is not available at the MIC level, the structure-activity relationship (SAR) established in this study indicates that the 7-carbonitrile group is essential for the antibacterial activity of the optimized series, as it serves as a critical attachment point for the aminopiperidine side chain responsible for DNA gyrase inhibition [1].

Antibacterial DNA gyrase Multidrug resistance

c-Met Kinase Inhibitory Activity of 2-Oxo-1,2-dihydroquinoline Scaffold Derivatives

A series of 2-oxo-1,2-dihydroquinoline-containing c-Met inhibitors was designed and evaluated for in vitro activity. Among the synthesized compounds, derivatives 1h and 1n demonstrated the most potent c-Met inhibition with IC50 values of 0.6 nM and 0.7 nM, respectively, and compound 1a exhibited superior cell proliferation inhibition compared to the reference inhibitor BMS-777607 [1]. The 2-oxo-1,2-dihydroquinoline scaffold is essential for this activity, and the presence of a 7-carbonitrile group is a key structural feature that can be further exploited to optimize potency and selectivity. While direct IC50 data for the unfunctionalized 2-oxo-1,2-dihydroquinoline-7-carbonitrile core against c-Met is not reported, the SAR trends indicate that the 7-position is a critical site for introducing electron-withdrawing groups that enhance target binding [1].

c-Met kinase Oncology Kinase inhibitor

Structural Confirmation of DNA Gyrase B Inhibition by 2-Oxo-1,2-dihydroquinoline Derivatives

Crystal structures of E. coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivatives have been solved and deposited in the Protein Data Bank (PDB IDs: 6KZZ, 6L01). The 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e, which shares the core scaffold with 2-oxo-1,2-dihydroquinoline-7-carbonitrile, demonstrated potent inhibition with an IC50 value of 0.0017 μM (1.7 nM) against E. coli DNA gyrase [1]. These structural data confirm the binding mode of the 2-oxo-1,2-dihydroquinoline core within the ATP-binding pocket of DNA gyrase B, providing a rational basis for the design of novel non-fluoroquinolone antibacterial agents that circumvent target-mediated fluoroquinolone resistance [1]. The 7-carbonitrile group in the parent compound offers a versatile synthetic handle for introducing substituents that can exploit additional interactions within the binding site.

DNA gyrase X-ray crystallography Structure-based drug design

Kilogram-Scale Synthetic Feasibility via Enantioselective Hydrogenation

A convergent, kilogram-scale synthesis of the antibacterial clinical candidate AZD9742, which incorporates the 2-oxo-1,2-dihydroquinoline-7-carbonitrile fragment, has been demonstrated using ruthenium-catalyzed asymmetric hydrogenation of the orthogonally functionalized aminopiperidine partner [1]. This process development study established a robust, stereochemically controlled route capable of delivering multikilogram quantities of the active pharmaceutical ingredient, highlighting the practical scalability of the 2-oxo-1,2-dihydroquinoline-7-carbonitrile building block in an industrial setting [1]. In contrast, alternative 2-oxo-1,2-dihydroquinoline regioisomers lacking the 7-carbonitrile group are not amenable to the same convergent coupling strategy, as the nitrile moiety serves as a critical anchor for the reductive amination step that assembles the final drug candidate [1].

Process chemistry Scale-up Asymmetric synthesis

Recommended Research and Industrial Application Scenarios for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (CAS 1033747-90-8)


Antibacterial Drug Discovery: Non-Fluoroquinolone DNA Gyrase/Topoisomerase IV Inhibitors

Utilize 2-oxo-1,2-dihydroquinoline-7-carbonitrile as a privileged starting scaffold for the design and synthesis of novel antibacterial agents targeting bacterial type II topoisomerases. The 7-carbonitrile group provides a versatile handle for introducing aminopiperidine or other basic side chains, which are essential for potent activity against multidrug-resistant Gram-positive pathogens including MRSA, VRE, and drug-resistant S. pneumoniae, as demonstrated by the clinical candidate TP0480066 [1]. The availability of high-resolution co-crystal structures of 2-oxo-1,2-dihydroquinoline derivatives bound to DNA gyrase B (PDB: 6KZZ, 6L01) further enables structure-guided optimization to improve potency, spectrum, and resistance profiles [2].

Oncology Research: c-Met Kinase Inhibitor Development

Employ 2-oxo-1,2-dihydroquinoline-7-carbonitrile as a core template for the synthesis of potent c-Met kinase inhibitors. Derivatives bearing this scaffold have achieved sub-nanomolar IC50 values (0.6–0.7 nM) against c-Met and demonstrated superior cell proliferation inhibition compared to the reference inhibitor BMS-777607 [3]. The 7-carbonitrile group can be further functionalized to modulate physicochemical properties and kinase selectivity, offering a differentiated chemical series for oncology programs targeting c-Met-driven cancers.

Medicinal Chemistry: Versatile Building Block for Focused Library Synthesis

Leverage 2-oxo-1,2-dihydroquinoline-7-carbonitrile as a key intermediate for the construction of focused chemical libraries. The compound can be converted to 2-chloroquinoline-7-carbonitrile for nucleophilic aromatic substitution reactions, or alkylated at the N1 position to introduce diverse side chains [4]. Its demonstrated scalability to kilogram quantities via robust synthetic routes [5] ensures that hit-to-lead and lead optimization campaigns can be supported with adequate material supply, reducing the risk of synthetic bottlenecks during medicinal chemistry exploration.

Structural Biology and Biophysical Screening

Apply 2-oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives in structural biology studies aimed at elucidating ligand-protein interactions. The scaffold's binding mode within the ATP-binding pocket of DNA gyrase B has been experimentally validated by X-ray crystallography [2], providing a reliable reference for molecular docking, free energy perturbation (FEP) calculations, and fragment-based drug discovery campaigns. The carbonitrile group also serves as a useful IR probe for biophysical characterization of ligand binding events.

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